3-Bromotetrahydrothiophene 1,1-dioxide
Overview
Description
3-Bromotetrahydrothiophene 1,1-dioxide is an organic compound with the molecular formula C₄H₇BrS. It is a brominated derivative of sulfolane, a compound known for its stability and solubility in water and organic solvents. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromotetrahydrothiophene 1,1-dioxide can be synthesized through several methods. One common method involves the bromination of sulfolane using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields this compound as the primary product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Bromotetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form sulfone derivatives.
Reduction Reactions: It can be reduced to form sulfolane.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are employed.
Major Products
Substitution: Products depend on the nucleophile used, such as 3-hydroxysulfolane when using hydroxide ions.
Oxidation: Sulfone derivatives are formed.
Reduction: Sulfolane is the primary product.
Scientific Research Applications
3-Bromotetrahydrothiophene 1,1-dioxide has diverse applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: It serves as a building block for the development of pharmaceuticals.
Material Science: It is used in the preparation of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 3-Bromotetrahydrothiophene 1,1-dioxide involves its reactivity with various nucleophiles and electrophiles. The bromine atom in this compound is highly reactive, making it a suitable candidate for substitution reactions. The compound can also undergo oxidation and reduction reactions, leading to the formation of different products .
Comparison with Similar Compounds
Similar Compounds
Sulfolane: The parent compound of 3-Bromotetrahydrothiophene 1,1-dioxide, known for its stability and solubility.
3-Chlorosulfolane: A chlorinated derivative with similar reactivity.
3-Fluorosulfolane: A fluorinated derivative with unique properties
Uniqueness
This compound is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chlorinated and fluorinated counterparts. This makes it a valuable compound in various chemical reactions and applications .
Properties
IUPAC Name |
3-bromothiolane 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2S/c5-4-1-2-8(6,7)3-4/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOKQKBJDASROB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101030665 | |
Record name | Bromosulfolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101030665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Bromosulfolane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040457 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14008-53-8 | |
Record name | Thiophene, 3-bromotetrahydro-, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14008-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromosulfolane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014008538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromosulfolane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25579 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bromosulfolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101030665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromotetrahydrothiophene 1,1-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-Bromosulfolane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040457 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
46 - 47 °C | |
Record name | 3-Bromosulfolane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040457 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the observed effects of Bromosulfolane when co-administered with pentobarbital in dogs?
A1: Studies involving the co-administration of Bromosulfolane and pentobarbital in dogs revealed several key findings:
- Prolonged Survival Time but No Impact on Lethality: Although Bromosulfolane extended the survival time of dogs receiving a lethal dose of pentobarbital, it did not ultimately prevent mortality []. This suggests that while Bromosulfolane may offer temporary physiological support against pentobarbital toxicity, it does not possess inherent antidotal properties.
- Delayed Anesthesia Onset and Increased Activity: Dogs receiving Bromosulfolane in conjunction with pentobarbital exhibited a significantly longer time to anesthesia onset compared to those receiving pentobarbital alone []. Furthermore, Bromosulfolane increased the duration for which the dogs remained standing post-administration [], suggesting a potential stimulatory effect that counteracts the depressant action of pentobarbital.
- Convulsion Incidence: While all three tested combinations (Metrazol, 3-Bromosulfolane, and 3-Iodosulfolane with pentobarbital) led to convulsions in some dogs, the incidence was notably higher (50%) in the group receiving Bromosulfolane []. This underscores the potential for excitatory side effects with Bromosulfolane, particularly in combination with other central nervous system-active agents.
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